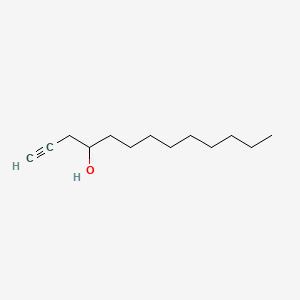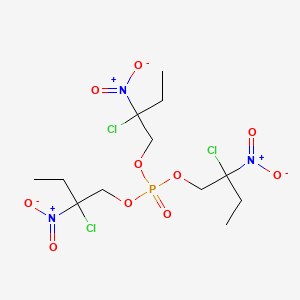
Tris(2-chloro-2-nitro-1-butyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-chloro-2-nitro-1-butyl) phosphate is an organophosphate compound known for its flame-retardant properties. It is used in various industrial applications, particularly in the production of plastics, textiles, and electronics, to enhance fire resistance. The compound’s unique chemical structure allows it to interfere with the combustion process, making it an effective flame retardant.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-chloro-2-nitro-1-butyl) phosphate typically involves the reaction of phosphoryl chloride with 2-chloro-2-nitro-1-butanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the following steps:
Preparation of 2-chloro-2-nitro-1-butanol: This intermediate is synthesized by the nitration of 2-chloro-1-butanol using a mixture of nitric acid and sulfuric acid.
Reaction with Phosphoryl Chloride: The 2-chloro-2-nitro-1-butanol is then reacted with phosphoryl chloride in a solvent such as dichloromethane. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.
化学反応の分析
Types of Reactions
Tris(2-chloro-2-nitro-1-butyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and corresponding alcohols.
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, resulting in the formation of nitro and phosphate derivatives.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Major Products Formed
Hydrolysis: Phosphoric acid and 2-chloro-2-nitro-1-butanol.
Oxidation: Nitro and phosphate derivatives.
Substitution: Corresponding substituted phosphates and alcohols.
科学的研究の応用
Tris(2-chloro-2-nitro-1-butyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant additive in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, particularly its interactions with cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and electronics.
作用機序
The flame-retardant action of Tris(2-chloro-2-nitro-1-butyl) phosphate is primarily due to its ability to interfere with the combustion process. The compound releases phosphoric acid and other by-products upon heating, which act as flame inhibitors. These by-products form a protective char layer on the material’s surface, preventing further combustion. The molecular targets include the free radicals generated during combustion, which are neutralized by the released by-products.
類似化合物との比較
Similar Compounds
- Tris(2-chloroethyl) phosphate (TCEP)
- Tris(1-chloro-2-propyl) phosphate (TCPP)
- Tris(2-butoxyethyl) phosphate (TBEP)
Comparison
Tris(2-chloro-2-nitro-1-butyl) phosphate is unique due to its nitro group, which enhances its flame-retardant properties compared to other similar compounds. While TCEP and TCPP are also effective flame retardants, they lack the nitro group, making them less effective in certain applications. TBEP, on the other hand, is used more as a plasticizer than a flame retardant.
特性
CAS番号 |
64037-38-3 |
|---|---|
分子式 |
C12H21Cl3N3O10P |
分子量 |
504.6 g/mol |
IUPAC名 |
tris(2-chloro-2-nitrobutyl) phosphate |
InChI |
InChI=1S/C12H21Cl3N3O10P/c1-4-10(13,16(19)20)7-26-29(25,27-8-11(14,5-2)17(21)22)28-9-12(15,6-3)18(23)24/h4-9H2,1-3H3 |
InChIキー |
RMWZIPNZLJJXGY-UHFFFAOYSA-N |
正規SMILES |
CCC(COP(=O)(OCC(CC)([N+](=O)[O-])Cl)OCC(CC)([N+](=O)[O-])Cl)([N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



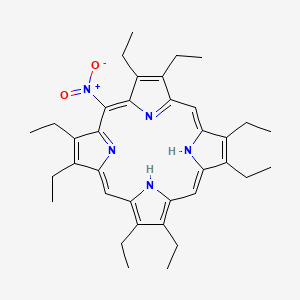
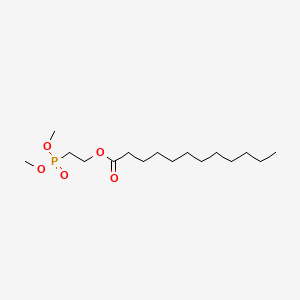
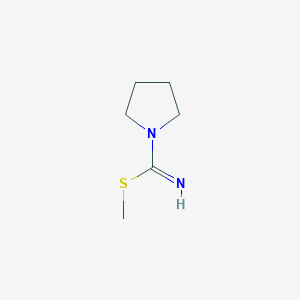

![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782497.png)
![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782502.png)
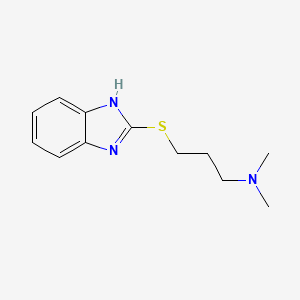
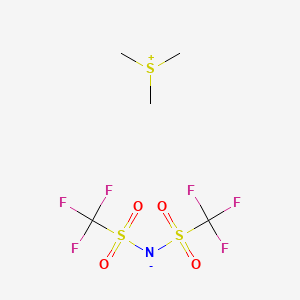
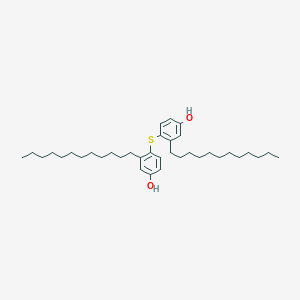
![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13782530.png)

